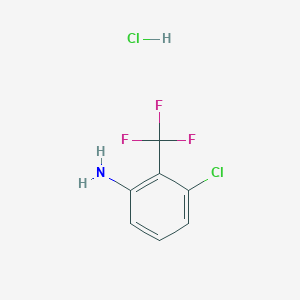

(3-Chloro-2-trifluoromethylphenyl)amine hydrochloride

Description

Properties

Molecular Formula |

C7H6Cl2F3N |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

3-chloro-2-(trifluoromethyl)aniline;hydrochloride |

InChI |

InChI=1S/C7H5ClF3N.ClH/c8-4-2-1-3-5(12)6(4)7(9,10)11;/h1-3H,12H2;1H |

InChI Key |

DDAHOYRIIGTXEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-2-trifluoromethylbenzene with ammonia or an amine under suitable conditions to form the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-trifluoromethylphenyl)amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylamines, while oxidation and reduction reactions can produce nitro compounds or secondary/tertiary amines .

Scientific Research Applications

(3-Chloro-2-trifluoromethylphenyl)amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2-trifluoromethylphenyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to inhibition or activation of specific pathways . The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- Trifluoromethyl (CF₃) Groups : Compounds with CF₃ substituents (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Halogen Positioning : Chloro and fluoro substituents in ortho/meta positions (e.g., ) influence steric hindrance and electronic effects, altering reactivity in substitution or coupling reactions.

Physicochemical and Stability Data

Key Observations :

Q & A

Q. What are the standard synthetic routes for (3-Chloro-2-trifluoromethylphenyl)amine hydrochloride, and how can purity be verified?

- Methodological Answer : The compound is typically synthesized via amine hydrochlorination. For example, reacting (3-Chloro-2-trifluoromethylphenyl)amine with hydrochloric acid under controlled conditions (e.g., in ethanol or THF at 0–5°C) . Purification involves recrystallization (using solvents like ethanol/water) or column chromatography (silica gel, eluting with dichloromethane/methanol) . Purity verification employs:

-

HPLC : Retention time comparison with standards.

-

NMR Spectroscopy : ¹H and ¹³C NMR to confirm absence of impurities (e.g., residual solvents or unreacted precursors) .

-

Elemental Analysis : Matching experimental C, H, N, Cl values to theoretical calculations .

- Data Table :

| Synthetic Method | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HCl in ethanol | Ethanol | 78–85 | ≥99% |

| HCl in THF | THF | 65–72 | ≥97% |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include the aromatic protons (δ 7.2–7.8 ppm for substituted phenyl), NH₂ (δ 5.5–6.0 ppm, broad), and CF₃ (¹³C δ 120–125 ppm, quartet due to J-C-F coupling) .

- IR Spectroscopy : N-H stretch (~3300 cm⁻¹), C-Cl (~750 cm⁻¹), and CF₃ (1150–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak matching [M+H]⁺ (calculated for C₈H₇ClF₃N: 234.02) .

- X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

-

Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., oxidation of the amine group) .

-

Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while ethanol improves salt precipitation .

-

Catalysis : Additives like triethylamine (Et₃N) neutralize excess HCl, improving reaction homogeneity .

-

Scale-Up Considerations : Continuous flow reactors enhance reproducibility and reduce batch variability .

- Data Contradiction Analysis :

Conflicting yields (e.g., 65% vs. 85%) may arise from variations in HCl stoichiometry or workup protocols. Systematic DOE (Design of Experiments) is recommended to isolate critical factors .

- Data Contradiction Analysis :

Q. How can contradictions in reported biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodological Answer :

-

Assay Standardization : Use validated protocols (e.g., fixed substrate concentrations, pH 7.4 buffers) to minimize variability .

-

Orthogonal Assays : Confirm enzyme inhibition via fluorometric (e.g., NADH depletion) and calorimetric (ITC) methods .

-

Purity Reassessment : Impurities like unreacted 3-Chloro-2-trifluoromethylphenylamine may confound results; repurify using preparative HPLC .

- Case Study :

In neuroleptic activity studies, discrepancies were resolved by correlating IC₅₀ values with compound purity (≥99% purity showed consistent dopamine receptor binding, while ≤95% purity had erratic results) .

- Case Study :

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in substitution reactions?

- Methodological Answer :

-

Kinetic Studies : Monitor reaction rates under varying nucleophile concentrations (e.g., using NaN₃ in DMSO) to distinguish SN1 vs. SN2 pathways .

-

Computational Modeling : DFT calculations (e.g., Gaussian09) reveal CF₃’s electron-withdrawing effect, which stabilizes transition states in aromatic electrophilic substitution .

-

Isotopic Labeling : ¹⁸O tracing in hydrolysis reactions confirms whether substitution occurs at the chloro or trifluoromethyl site .

- Data Table :

| Nucleophile | Solvent | Rate Constant (k, s⁻¹) | Mechanism |

|---|---|---|---|

| NH₃ | DMF | 2.1 × 10⁻³ | SN2 |

| H₂O | H₂O | 4.5 × 10⁻⁵ | SN1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.